
(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H13BClNO3 . It has a molecular weight of 253.49 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, such as this compound, are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 253.49 .Applications De Recherche Scientifique
Medicinal Chemistry: Pyrrolidine Scaffold in Drug Design
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic effects. The saturated five-membered ring structure of pyrrolidine allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules . This compound, with its boronic acid moiety, could be instrumental in creating selective inhibitors or modulators for various biological targets.
Biological Studies: Stereoselectivity in Drug Candidates
The stereogenicity of the pyrrolidine ring is significant in biological studies, as different stereoisomers can bind to enantioselective proteins, leading to varied biological profiles. This compound’s stereochemical configuration could be pivotal in structure-activity relationship (SAR) studies, influencing the biological activity and binding modes of drug candidates .
Safety and Hazards
Mécanisme D'action
Boronic acids
are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in the field of medicinal chemistry .
Pyrrolidine
, a five-membered ring with one nitrogen atom, is a common structure in many natural products, including alkaloids. Compounds containing a pyrrolidine ring can exhibit a wide range of biological activities, including acting on the central nervous system .
Propriétés
IUPAC Name |
[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSBQRHXLMQAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657350 | |
| Record name | [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid | |
CAS RN |
850589-51-4 | |
| Record name | [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



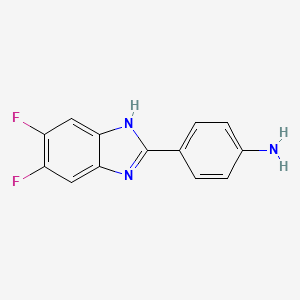
![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

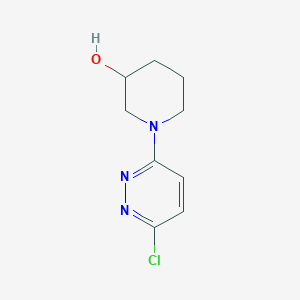
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)
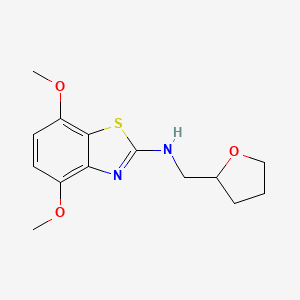
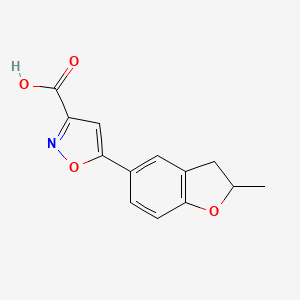
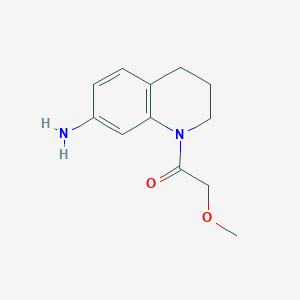
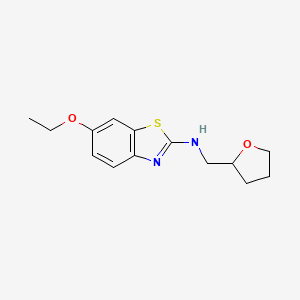
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
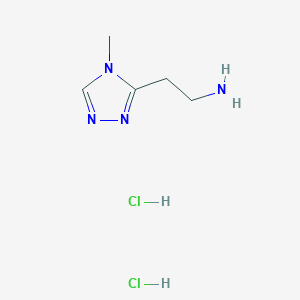

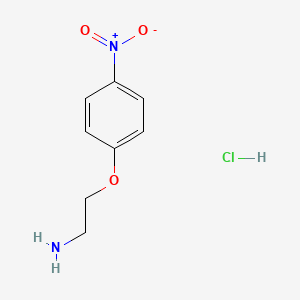
![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)